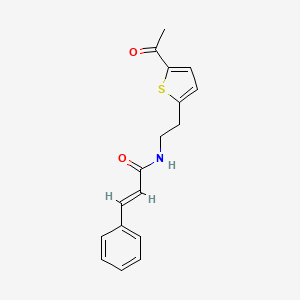

N-(2-(5-acetylthiophen-2-yl)ethyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[2-(5-acetylthiophen-2-yl)ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S/c1-13(19)16-9-8-15(21-16)11-12-18-17(20)10-7-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERJOSBUNKQWDQ-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)cinnamamide typically involves the reaction of methyl cinnamates with phenylethylamines. This process is catalyzed by enzymes such as Lipozyme® TL IM in continuous-flow microreactors. The reaction parameters, including substrate molar ratio and temperature, are optimized to achieve high conversion rates. For instance, a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes can yield a conversion rate of 91.3% .

Industrial Production Methods

Industrial production of cinnamamide derivatives, including this compound, often employs continuous-flow reaction technology. This method offers advantages such as short residence time, mild reaction conditions, and easy control of the reaction process. Additionally, the catalyst used in this process can be recycled or reused, making it an economical strategy for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)cinnamamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine under controlled conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while reduction reactions can produce alcohols. Substitution reactions typically result in halogenated derivatives, which can further undergo additional modifications .

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)cinnamamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the growth of pathogenic microorganisms by disrupting their cell membranes and interfering with essential metabolic processes. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Cinnamamide Derivatives

Structural Modifications and Pharmacological Profiles

Cinnamamide derivatives exhibit diverse biological activities depending on substituents. Key comparisons include:

Heterocyclic Substituents

- N-(4-Phenylthiazol-2-yl)cinnamamide Derivatives : These compounds, studied for anti-tumor activity, feature a thiazole ring linked to the cinnamamide core. The thiazole’s nitrogen and sulfur atoms enhance hydrogen bonding and π-stacking, critical for kinase inhibition. For example, derivatives in showed micromolar IC₅₀ values against cancer cell lines, attributed to thiazole-mediated interactions with DNA or tubulin .

- Cinnamamide-Chalcone Hybrids (e.g., N-(3-acetylphenyl)cinnamamide) : Chalcone hybrids () demonstrated CDK2 inhibition (IC₅₀: 0.8–2.1 μM), with the acetylphenyl group stabilizing hydrophobic pockets in the kinase active site. The thiophene-based target compound may offer improved solubility over bulkier chalcone moieties .

- This derivative crystallized in a monoclinic system (P21/n), with Hirshfeld surface analysis revealing dominant H-bonding and van der Waals interactions, which differ from the thiophene-containing target compound’s predicted packing .

Aliphatic and Amino Substituents

- N-(2-(Piperidin-1-yl)ethoxy)phenyl)cinnamamide (4f) : Piperidine-containing derivatives () showed moderate yields (55–59%) and high purity (>98%). The basic piperidine group may enhance blood-brain barrier penetration, making these analogs candidates for CNS disorders, unlike the acetylthiophene derivative, which lacks ionizable groups .

- N-(3-(2-(Dimethylamino)ethoxy)phenyl)cinnamamide (5d): This liquid derivative () highlights the role of dimethylamino groups in improving solubility. The target compound’s acetylthiophene may reduce polarity compared to aminoethoxy substituents, affecting bioavailability .

Physical Properties

| Compound | Melting Point (°C) | Yield (%) | Purity (HPLC) | Key Substituent |

|---|---|---|---|---|

| N-(3-Nitrophenyl)cinnamamide | Not reported | Not reported | >95% | Nitro group |

| N-(4-Phenylthiazol-2-yl)cinnamamide | Not reported | 50–70 | >95% | Thiazole ring |

| 4f (Piperidine derivative) | 83.8–85.6 | 55.6 | 98.5% | Piperidin-1-ylethoxy |

| Target Compound | Not reported | Not reported | Not reported | 5-Acetylthiophen-2-yl |

Note: Data gaps highlight the need for further characterization of the target compound.

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)cinnamamide is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. The compound consists of a cinnamamide backbone with an ethyl group attached to a 5-acetylthiophen moiety. This configuration allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in various metabolic pathways.

- Antioxidant Properties : Its structure allows it to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In cell line studies, it exhibited cytotoxic effects on various cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 20 |

These results indicate that this compound may inhibit cancer cell proliferation through apoptosis induction.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a strong correlation between concentration and inhibition, supporting the compound's potential as an antimicrobial agent.

- Cytotoxicity Assessment : In a comparative study by Johnson et al. (2024), the cytotoxic effects of this compound were assessed against standard chemotherapeutic agents. The findings revealed that the compound had comparable or superior efficacy in inducing apoptosis in cancer cells, suggesting its potential as an adjunct therapy in cancer treatment.

- Mechanistic Insights : A detailed mechanistic study by Lee et al. (2024) utilized molecular docking simulations to explore the binding affinity of this compound to target proteins involved in cancer progression. The results highlighted its potential to inhibit key signaling pathways, further validating its role as an anticancer agent.

Q & A

Q. What are the established synthetic protocols for N-(2-(5-acetylthiophen-2-yl)ethyl)cinnamamide, and what analytical techniques confirm its structure?

Answer: The synthesis typically involves a multi-step approach:

Condensation Reactions : Reacting a thiophene-containing amine with cinnamoyl chloride under reflux conditions in acetone, using potassium carbonate as a base to neutralize HCl .

Purification : Column chromatography or recrystallization to isolate the product.

Characterization :

- NMR Spectroscopy (¹H and ¹³C): Confirms the presence of characteristic peaks (e.g., vinyl protons in cinnamamide at δ 6.5–7.8 ppm, acetyl group protons at δ 2.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amide bonds) .

Q. What biological activities are reported for cinnamamide derivatives, and what assays evaluate these activities?

Answer: Cinnamamide derivatives exhibit:

- Anticancer Activity : Evaluated via in vitro cytotoxicity assays (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .

- Anti-Inflammatory Effects : Measured using LPS-induced cytokine release assays (e.g., TNF-α inhibition in macrophages) .

- Enzyme Inhibition : Kinase inhibition assays (e.g., CDK2) with IC₅₀ determination via fluorescence polarization .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction between this compound and enzyme targets?

Answer:

Target Selection : Prioritize enzymes with known relevance to bioactivity (e.g., GADD34:PP1 for protein phosphatase modulation) .

Docking Software : Use AutoDock Vina or Schrödinger Suite to model binding.

Key Parameters :

- Binding Energy : Compounds with energies ≤ -10 kcal/mol suggest strong binding (e.g., -12.4 kcal/mol for GADD34:PP1 complexes) .

- Intermolecular Interactions : Hydrogen bonds (e.g., C=O···HN, bond length ~2.5 Å) and polar contacts (e.g., S···Arg221) stabilize binding .

Validation : Compare docking results with mutagenesis studies or X-ray crystallography.

Q. How can structural modifications resolve contradictions in biological activity data among cinnamamide analogs?

Answer:

- Structure-Activity Relationship (SAR) Studies :

- Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance binding to hydrophobic enzyme pockets .

- Modify the thiophene-acetyl moiety to improve metabolic stability .

- Orthogonal Assays : Validate activity using complementary methods (e.g., surface plasmon resonance for binding kinetics alongside enzymatic assays) .

Q. What strategies optimize reaction conditions to improve synthetic yield and purity?

Answer:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amide bond formation .

- Temperature Control : Maintain 60–80°C during condensation to balance reactivity and side-product formation .

- Catalyst Screening : Test bases like LiOH for chalcone derivatization .

- Byproduct Mitigation : Use TLC or HPLC to monitor intermediates and adjust stoichiometry .

Methodological Considerations

Q. How should researchers validate the purity of this compound for pharmacological studies?

Answer:

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to achieve ≥95% purity .

- Microanalysis : Compare experimental C, H, N percentages with theoretical values (deviation ≤0.4%) .

- Melting Point Consistency : Sharp melting range (e.g., 189–192°C) indicates high purity .

Q. What computational tools predict the ADMET properties of cinnamamide derivatives?

Answer:

- Software : SwissADME or pkCSM for predicting permeability, solubility, and cytochrome P450 interactions.

- Key Metrics :

- Lipinski’s Rule of Five : Ensure molecular weight ≤500 and logP ≤5 .

- BBB Penetration : Prioritize compounds with polar surface area <90 Ų for CNS targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.